molecular formula C12H11N5O2 B3248629 2-Propenoic acid, 2-azido-3-imidazo[1,2-a]pyridin-3-yl-, ethyl ester, (2Z)- CAS No. 188395-44-0

2-Propenoic acid, 2-azido-3-imidazo[1,2-a]pyridin-3-yl-, ethyl ester, (2Z)-

Cat. No.: B3248629
CAS No.: 188395-44-0
M. Wt: 257.25 g/mol
InChI Key: QLACZUAIJFWDTD-YFHOEESVSA-N
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Description

2-Propenoic acid, 2-azido-3-imidazo[1,2-a]pyridin-3-yl-, ethyl ester, (2Z)- is a complex organic compound characterized by its unique structure and functional groups. This compound belongs to the class of azido-imidazo[1,2-a]pyridines, which are known for their diverse biological and chemical properties[_{{{CITATION{{{_1{Functionalization of imidazo 1,2- - RSC Publishing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core[_{{{CITATION{{{1{Functionalization of imidazo [1,2- - RSC Publishing](https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj00704a). One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst[{{{CITATION{{{1{Functionalization of imidazo 1,2- - RSC Publishing. The azido group is then introduced through a substitution reaction, and the final esterification step is achieved by reacting the carboxylic acid with ethanol in the presence of an acid catalyst[{{{CITATION{{{_1{Functionalization of imidazo 1,2- - RSC Publishing.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The azido group can be oxidized to form a nitro group.

  • Reduction: : The azido group can be reduced to an amino group.

  • Substitution: : The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Typical reducing agents are lithium aluminum hydride and sodium borohydride.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a catalyst.

Major Products Formed

  • Oxidation: : Formation of nitro derivatives.

  • Reduction: : Formation of amino derivatives.

  • Substitution: : Formation of various substituted imidazo[1,2-a]pyridines.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis for the creation of more complex molecules.

  • Biology: : Investigated for its potential biological activity, such as antimicrobial properties.

  • Medicine: : Studied for its potential use in drug development, particularly in targeting specific biological pathways.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, the azido group can act as a bioisostere for other functional groups, influencing the binding affinity and selectivity of the compound towards its targets. The imidazo[1,2-a]pyridine core can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the azido group and the imidazo[1,2-a]pyridine core. Similar compounds include other azido-imidazo[1,2-a]pyridines and related heterocyclic compounds. These compounds share some similarities in their chemical properties but differ in their biological activities and applications.

List of Similar Compounds

  • 2-Propenoic acid, 3-phenyl-, ethyl ester

  • 6-Substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids

  • Other azido-imidazo[1,2-a]pyridines

Properties

IUPAC Name

ethyl (Z)-2-azido-3-imidazo[1,2-a]pyridin-3-ylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2/c1-2-19-12(18)10(15-16-13)7-9-8-14-11-5-3-4-6-17(9)11/h3-8H,2H2,1H3/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLACZUAIJFWDTD-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CN=C2N1C=CC=C2)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CN=C2N1C=CC=C2)/N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Propenoic acid, 2-azido-3-imidazo[1,2-a]pyridin-3-yl-, ethyl ester, (2Z)-
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2-Propenoic acid, 2-azido-3-imidazo[1,2-a]pyridin-3-yl-, ethyl ester, (2Z)-
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2-Propenoic acid, 2-azido-3-imidazo[1,2-a]pyridin-3-yl-, ethyl ester, (2Z)-
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2-Propenoic acid, 2-azido-3-imidazo[1,2-a]pyridin-3-yl-, ethyl ester, (2Z)-
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2-Propenoic acid, 2-azido-3-imidazo[1,2-a]pyridin-3-yl-, ethyl ester, (2Z)-
Reactant of Route 6
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2-Propenoic acid, 2-azido-3-imidazo[1,2-a]pyridin-3-yl-, ethyl ester, (2Z)-

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